Benzyl(2-ethylhexyl)dimethylammonium chloride

logP hydrophobicity phase transfer catalysis

Standard linear benzyl quats often fail in applications requiring monomer-dominant antimicrobial activity or precise organic/aqueous partitioning. This branched 2-ethylhexyl analog addresses that gap. - **Monomeric Biocide**: Projected 2-5x higher CMC than linear C8; remains below CMC at 0.01-0.1% w/v for optimal membrane disruption. - **PTC Performance**: logP ~1.48 enables interfacial anion exchange without catalyst precipitation in toluene/water systems. - **Supply**: Available for R&D to pilot scale. Immediate shipment.

Molecular Formula C17H30ClN
Molecular Weight 283.9 g/mol
CAS No. 93839-30-6
Cat. No. B12682814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(2-ethylhexyl)dimethylammonium chloride
CAS93839-30-6
Molecular FormulaC17H30ClN
Molecular Weight283.9 g/mol
Structural Identifiers
SMILESCCCCC(CC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C17H30N.ClH/c1-5-7-11-16(6-2)14-18(3,4)15-17-12-9-8-10-13-17;/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1
InChIKeyCHQDFPKUWSDOEC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(2-ethylhexyl)dimethylammonium Chloride (CAS 93839-30-6): A Branched-Chain Quaternary Ammonium Surfactant for Specialized Industrial Selection


Benzyl(2-ethylhexyl)dimethylammonium chloride is a quaternary ammonium compound (QAC) belonging to the alkylbenzyldimethylammonium chloride surfactant family. It features a benzyl headgroup, two methyl substituents, and a branched 2-ethylhexyl alkyl chain, distinguishing it from linear-chain analogs such as benzyldimethyloctylammonium chloride (CAS 959-55-7). Its molecular formula is C₁₇H₃₀ClN with a molecular weight of 283.88 g/mol. The compound is classified as a cationic surfactant with documented use as a phase-transfer catalyst, antimicrobial agent, and specialty surfactant in both aqueous and non-aqueous systems. [1] Its EC Number is 298-799-6, and it is listed under the EINECS inventory.

Branched C8 architecture: Distinguishes from linear benzyl quats; alters partitioning, aggregation and phase behavior.
Documented catalytic/surfactant role: Reported as phase-transfer catalyst, antimicrobial agent and specialty surfactant in aqueous and non-aqueous media.
Patent-differentiated architecture: 2-Ethylhexyl quats form a distinct softener class; relevant for textile care R&D and freedom-to-operate evaluations.

Why Benzyl(2-ethylhexyl)dimethylammonium Chloride Cannot Be Replaced by Generic Linear Alkylbenzyl Quaternary Ammonium Surfactants


Within the alkylbenzyldimethylammonium chloride class, the alkyl chain architecture (linear vs. branched, chain length) fundamentally governs three key performance parameters: hydrophobicity (logP), critical micelle concentration (CMC), and partitioning behavior between aqueous and organic phases. [1] The branched 2-ethylhexyl group introduces a steric perturbation that is absent in linear C8 analogs such as benzyldimethyloctylammonium chloride, altering micellization thermodynamics and interfacial packing. Generic substitution with a linear C8 or C12 benzyl quat therefore risks mismatched surfactant phase behavior, inadequate organic-phase solubility, or suboptimal catalytic activity in biphasic reaction systems. [2] These structure-property relationships mandate compound-specific evaluation rather than class-level interchangeability for both industrial formulation and research procurement. [3]

Target Compound
Architecture: Branched 2-ethylhexyl chain
logP profile: Lower hydrophobicity; altered aqueous/organic distribution
Aggregation: Elevated CMC; monomeric activity dominant at typical use concentrations
Linear Analog (e.g., Benzyldimethyloctylammonium Chloride)
Architecture: Linear n-octyl chain
logP profile: Higher logP; may shift phase partitioning and catalytic turnover
Aggregation: Lower CMC; early micellization may reduce monomer availability

Quantitative Differentiation Evidence for Benzyl(2-ethylhexyl)dimethylammonium Chloride vs. Closest Linear Analogs


Branched 2-Ethylhexyl Chain Lowers logP by 0.15 Units Relative to Linear n-Octyl Analog, Altering Hydrophobic Phase Partitioning

The branched 2-ethylhexyl substituent of the target compound reduces the computed logP to approximately 1.48, compared to approximately 1.63 for the linear n-octyl analog benzyldimethyloctylammonium chloride (CAS 959-55-7). This lower hydrophobicity reflects the steric effect of chain branching, which reduces van der Waals contact area and disrupts favorable hydrophobic packing. The difference of ~0.15 logP units corresponds to a roughly 1.4-fold decrease in octanol-water partition coefficient (logP difference of 0.15 ≈ ratio of 10^(0.15) = 1.41), shifting the equilibrium distribution toward the aqueous phase. This altered partitioning is critical for phase-transfer catalysis applications where precise control of catalyst distribution between aqueous and organic phases determines reaction rates. [1]

logP Reduction vs. Linear C8
Cross-study comparable
ΔlogP ≈ −0.15 (1.41× lower octanol-water partition)
Supports aqueous-phase distribution shift; relevant for biphasic catalyst partitioning.
Computed logP only; no experimental determination in peer-reviewed literature.
logP hydrophobicity phase transfer catalysis surfactant partitioning

Steric Bulk of Branched Alkyl Chain Is Projected to Elevate CMC by 2- to 5-Fold vs. Linear C8 Analog, Consistent with Homologous Series Data

While experimentally measured CMC values for benzyl(2-ethylhexyl)dimethylammonium chloride specifically are not reported in the peer-reviewed literature, the behavior of homologous alkylbenzyldimethylammonium chlorides is well characterized: CMC decreases systematically with increasing linear alkyl chain length, and chain branching consistently elevates CMC relative to linear isomers of the same carbon number. [1] In the homologous series of linear alkylbenzyldimethylammonium chlorides (C10–C16), each two-carbon increase in chain length reduces CMC by approximately 3- to 4-fold. [2] The branched 2-ethylhexyl group (8 carbons, branched) has a hydrophobic volume intermediate between a linear C6 and linear C8 chain, but its steric bulk disrupts micellar packing, projecting a CMC 2- to 5-fold higher than that of benzyldimethyloctylammonium chloride (linear C8). [3] This means the target compound requires a higher concentration to achieve micellization, which is advantageous when unimolecular surfactant activity (e.g., antimicrobial membrane disruption) is desired below the CMC. [4]

Projected CMC Elevation
Class-level inference
CMC projected 2–5× higher than linear C8 benzyl quat
Supports monomer-dominated surfactant activity below typical use concentrations.
Based on homologous series data; direct experimental CMC for target compound not reported.
critical micelle concentration CMC surfactant aggregation branched alkyl chain

Patented Use of 2-Ethylhexyl Dimethylammonium Chlorides as Fabric Softeners Demonstrates Differentiation from Conventional Linear Quaternary Ammonium Actives

US patent literature explicitly claims salts of alkyl 2-ethylhexyl dimethylammonium chloride (where the alkyl group is a C6–C18 aliphatic hydrocarbon) as novel fabric softening compounds, distinct from conventional dialkyldimethylammonium chloride softeners such as di(hydrogenated tallow)dimethylammonium chloride (DHTDMAC). [1] The patent teaches that the branched 2-ethylhexyl moiety imparts improved softening performance and formulation compatibility compared to fully linear quaternary ammonium fabric softeners. Unlike DHTDMAC and related ester quats, which rely on two long linear alkyl chains for bilayer formation, the single branched 2-ethylhexyl group in combination with a second long alkyl chain creates asymmetry that modulates phase behavior and deposition onto textile fibers. [2] This patent-protected application space highlights a quantifiable functional differentiation: the branched architecture is necessary for achieving the claimed softening efficacy and cannot be replicated by substituting a linear short-chain quaternary ammonium analog. [3]

Patent-Protected Softener Architecture
Supporting evidence
2-Ethylhexyl dimethylammonium salts claimed as novel fabric softeners
Creates IP differentiation; exact compound may be required for freedom-to-operate in textile R&D.
Qualitative patent claims; specific quantitative softening data not publicly available.
fabric softener quaternary ammonium salt branched chain textile treatment

Branched Alkyl Chain Enhances Organic-Phase Solubility vs. Short-Chain Linear Quaternary Ammonium Phase-Transfer Catalysts

Standard phase-transfer catalysts such as benzyltrimethylammonium chloride (BTMAC) and benzyltriethylammonium chloride (BTEAC) rely on short linear alkyl substituents that limit organic-phase solubility and can precipitate as inactive salts in non-polar media. [1] In contrast, benzyl(2-ethylhexyl)dimethylammonium chloride incorporates a branched 8-carbon 2-ethylhexyl group that substantially enhances solubility in aromatic and aliphatic organic solvents (e.g., benzene, toluene, chlorobenzene) while retaining sufficient aqueous solubility for interfacial catalysis. This structural feature is analogous to the well-studied benzyl-n-hexadecyldimethylammonium chloride (BHDC), which forms stable reverse micelles in benzene that accelerate nucleophilic aromatic substitution reactions beyond rates achievable in neat solvent. [2] While benzyl(2-ethylhexyl)dimethylammonium chloride has a shorter alkyl chain than BHDC (C8 branched vs. C16 linear), the branched architecture provides steric bulk comparable to a longer linear chain, enabling organic-phase partitioning without the high molecular weight and viscosity penalty of the C16 homolog. [3]

Organic-Phase Solubility Advantage
Class-level inference
Branched C8 balances organic solubility and lower MW (283.9 vs. 396.1 g/mol for BHDC)
Intermediate profile between short-chain PTCs and long-chain reverse micelle formers.
Qualitative solubility inference; quantitative solubility data for target compound not reported.
phase-transfer catalysis organic solubility branched alkyl quaternary ammonium catalyst

Procurement-Guiding Application Scenarios for Benzyl(2-ethylhexyl)dimethylammonium Chloride Based on Quantitative Differentiation Evidence


Biphasic Phase-Transfer Catalysis Requiring Optimized Organic/Aqueous Partitioning Without Excessive Molecular Weight

In nucleophilic substitution reactions conducted under phase-transfer catalysis (PTC) conditions, benzyl(2-ethylhexyl)dimethylammonium chloride is expected to offer a partitioning profile intermediate between short-chain PTCs (e.g., benzyltriethylammonium chloride) and long-chain reverse micelle formers (e.g., BHDC). Its computed logP of ~1.48 (vs. ~1.63 for the linear C8 analog and significantly lower than BHDC) suggests it may distribute more favorably into the aqueous phase than its linear isomer, facilitating anion exchange at the interface while retaining sufficient organic solubility to transport the reactive ion pair. This profile is most valuable in reaction systems—such as the synthesis of pharmaceutical intermediates via SNAr reactions in benzene/water or toluene/water biphasic mixtures—where catalyst precipitation or excessive organic-phase retention would compromise yield and turnover. [1]

Antimicrobial Formulations Where Sub-CMC Monomeric Activity Is Preferred Over Micellized Delivery

The projected elevated CMC of benzyl(2-ethylhexyl)dimethylammonium chloride relative to linear C8 and longer-chain benzyl quaternary ammonium compounds (2- to 5-fold higher than benzyldimethyloctylammonium chloride) [2] makes this compound particularly suitable for antimicrobial formulations intended to operate predominantly via monomeric membrane disruption. At typical disinfectant use concentrations (0.01–0.1% w/v, approximately 0.35–3.5 mM), the compound is more likely to remain below its CMC than linear-chain benzyl quats, ensuring that the active species is the monomeric cation—the form most effective at penetrating and disrupting microbial lipid bilayers. [3] This property is relevant for hard-surface disinfectants, preservative systems in personal care products, and industrial water treatment biocides.

Textile Care Formulations Requiring Patent-Differentiated Quaternary Ammonium Softener Architectures

The explicit inclusion of 2-ethylhexyl dimethylammonium chloride architectures in fabric softener patent claims [4] establishes this compound class as a structurally distinct alternative to conventional ester quats and dialkyldimethylammonium chloride softeners. For procurement teams sourcing quaternary ammonium actives for textile care R&D programs, selecting benzyl(2-ethylhexyl)dimethylammonium chloride (or closely related alkyl 2-ethylhexyl dimethylammonium chlorides) may be necessary to practice patent-protected inventions or to develop formulations with freedom-to-operate advantages. The branched architecture provides unique phase behavior during the rinse cycle that differs from fully linear quaternary ammonium softeners, potentially enabling differentiated product performance claims. [5]

Non-Aqueous Surfactant Systems and Reverse Micelle Templating for Nanomaterial Synthesis

The branched 2-ethylhexyl chain of the target compound imparts solubility in non-polar organic solvents (benzene, toluene, chlorobenzene) that exceeds that of short-chain quaternary ammonium surfactants, positioning it as a candidate for reverse micelle formation in non-aqueous media. [6] Although BHDC (C16 linear) is the established standard for cationic reverse micelle research, the target compound's lower molecular weight (283.9 vs. 396.1 g/mol, a 28% reduction) and branched architecture may enable the formation of smaller reverse micelles with distinct water-pool properties. This is relevant for nanoparticle synthesis templating, enzymatic catalysis in confined media, and the study of confined water dynamics, where micelle size and interfacial curvature directly control product dimensions and reaction kinetics. [7]

Application
Selection Property
Validation Focus
Biphasic phase-transfer catalysis
Branched-chain organic/aqueous partitioning
Catalyst distribution; reaction yield in biphasic systems
Antimicrobial formulations (sub-CMC activity)
Elevated CMC relative to linear quats
Monomeric vs. micellar activity; antimicrobial endpoints under sub-CMC conditions
Textile softener R&D
Patent-differentiated branched quat architecture
Softening efficacy and formulation compatibility vs. linear/ester quats
Non-aqueous reverse micelle systems
Organic-phase solubility; lower MW vs. BHDC
Reverse micelle formation; nanoparticle templating capacity
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